molecular formula C7H4BrClF2 B7961567 1-Bromo-2-chloro-3-(difluoromethyl)benzene

1-Bromo-2-chloro-3-(difluoromethyl)benzene

Cat. No.: B7961567
M. Wt: 241.46 g/mol
InChI Key: LXADXSDHQFLVCL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(difluoromethyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)benzene can be achieved through several methodsThe reaction conditions typically involve the use of halogenating agents like bromine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield difluoromethyl-substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-chloro-3-(difluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. The exact mechanism may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-chloro-3-(difluoromethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2-chloro-3-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXADXSDHQFLVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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